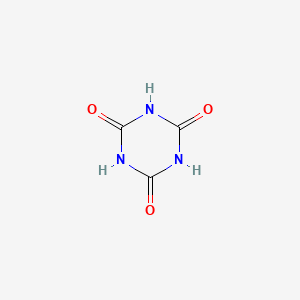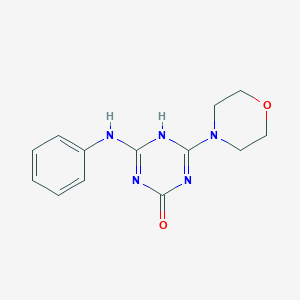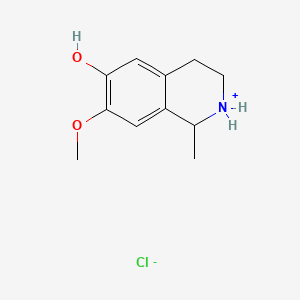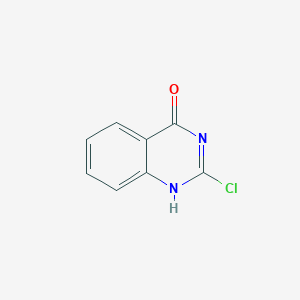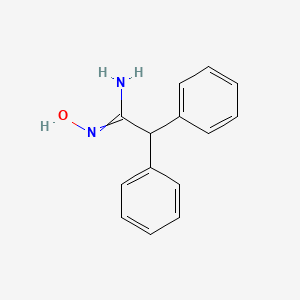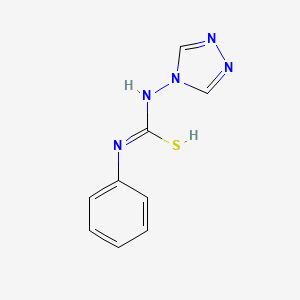
N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid” is sulfuric acid. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is a colorless, odorless, and viscous liquid that is soluble in water at all concentrations. Sulfuric acid is one of the most important industrial chemicals and is used in a wide range of applications, including in the manufacture of fertilizers, in petroleum refining, in wastewater processing, and in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Sulfuric acid is commonly produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid. The reaction conditions typically involve the use of a vanadium oxide (V₂O₅) catalyst at high temperatures (around 450°C) and pressures.
The overall reaction can be summarized as follows:
- S + O₂ → SO₂
- 2 SO₂ + O₂ → 2 SO₃ (catalyzed by V₂O₅)
- SO₃ + H₂O → H₂SO₄
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the contact process. The process involves several stages, including the burning of sulfur or pyrite to produce sulfur dioxide, the catalytic oxidation of sulfur dioxide to sulfur trioxide, and the absorption of sulfur trioxide in water to produce sulfuric acid. The process is highly efficient and can produce sulfuric acid with a concentration of up to 98%.
化学反应分析
Types of Reactions
Sulfuric acid undergoes a variety of chemical reactions, including:
Oxidation: Sulfuric acid can act as an oxidizing agent, particularly at high concentrations.
Reduction: Sulfuric acid can be reduced to sulfur dioxide (SO₂) or hydrogen sulfide (H₂S) under certain conditions.
Substitution: Sulfuric acid can participate in substitution reactions, such as the sulfonation of organic compounds.
Common Reagents and Conditions
Oxidation: Concentrated sulfuric acid can oxidize metals such as copper and zinc, producing sulfur dioxide and metal sulfates.
Reduction: Sulfuric acid can be reduced by reducing agents such as hydrogen gas or metals like zinc.
Substitution: Sulfuric acid is commonly used in the sulfonation of aromatic compounds, where it acts as a sulfonating agent.
Major Products Formed
Oxidation: Metal sulfates and sulfur dioxide.
Reduction: Sulfur dioxide and hydrogen sulfide.
Substitution: Sulfonated organic compounds.
科学研究应用
Sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and dehydrating agent in various chemical reactions.
Biology: Used in the preparation of biological samples for analysis.
Medicine: Used in the synthesis of pharmaceuticals and in the production of medical-grade chemicals.
Industry: Used in the manufacture of fertilizers, explosives, dyes, and detergents.
作用机制
Sulfuric acid exerts its effects primarily through its strong acidic and dehydrating properties. It can protonate and dehydrate a wide range of compounds, leading to various chemical transformations. The molecular targets of sulfuric acid include organic and inorganic compounds that can undergo protonation or dehydration.
相似化合物的比较
Sulfuric acid can be compared with other strong acids such as hydrochloric acid (HCl) and nitric acid (HNO₃). While all three acids are strong and highly corrosive, sulfuric acid is unique in its ability to act as both an oxidizing agent and a dehydrating agent. Additionally, sulfuric acid has a higher boiling point and is less volatile than hydrochloric acid and nitric acid.
List of Similar Compounds
- Hydrochloric acid (HCl)
- Nitric acid (HNO₃)
- Phosphoric acid (H₃PO₄)
属性
IUPAC Name |
N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIFSZUVDCQREY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(NN2C=NN=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(NN2C=NN=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
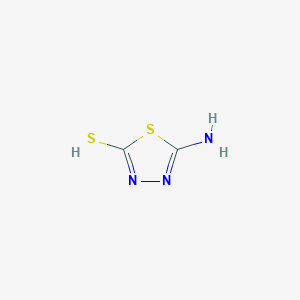
![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B7763777.png)
![2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR](/img/structure/B7763784.png)
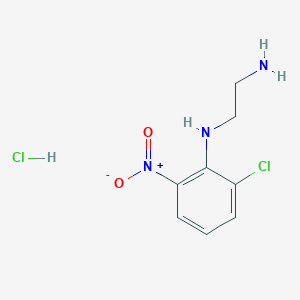
![N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine;hydrochloride](/img/structure/B7763804.png)

